molecular formula C15H18N2O3 B2985534 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1396707-77-9

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2985534
CAS No.: 1396707-77-9
M. Wt: 274.32
InChI Key: ZEOKOKNBQADHLF-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a urea derivative characterized by a furan-2-yl moiety, a 2-hydroxypropyl chain, and an ortho-tolyl (o-tolyl) substituent. Urea derivatives are widely studied for their diverse biological and chemical properties, often modulated by substituent variations. For instance, thiourea analogs like 1-(2-Furo-yl)-3-(o-tol-yl)thio-urea (Fig. 1) are synthesized via reactions between isothiocyanates and amines, as demonstrated in crystallographic studies . The hydroxypropyl group in the target compound may enhance solubility or hydrogen-bonding capacity, influencing its interaction with biological targets.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-6-3-4-7-12(11)17-14(18)16-10-15(2,19)13-8-5-9-20-13/h3-9,19H,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOKOKNBQADHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the furan and tolyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Urea vs. Thiourea Derivatives

The substitution of oxygen with sulfur in the urea backbone significantly alters physicochemical and biological properties. For example:

  • 1-(2-Furo-yl)-3-(o-tol-yl)thio-urea (): This thiourea analog lacks the hydroxypropyl chain but shares the furan and o-tolyl groups. Crystallographic data confirm planar geometries for such derivatives, stabilized by intramolecular hydrogen bonds .
  • Target Compound : The hydroxypropyl group introduces additional steric bulk and hydroxyl-mediated interactions, which may improve water solubility or target affinity compared to the thiourea analog.

Heterocyclic Modifications: Pyrazole-Furan Derivatives

Compounds in and incorporate naphthofuran-pyrazole hybrids, such as 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3). These derivatives demonstrate antimicrobial activity, with compound 14 (a thiazolidinone derivative) showing notable effects against Gram-positive and Gram-negative bacteria . While the target compound lacks a naphthofuran system, its furan and urea moieties may confer analogous bioactivity, particularly if combined with pharmacophoric groups like hydroxypropyl.

Physicochemical and Functional Group Comparisons

A comparative analysis of key features is summarized below:

Compound Name Structural Features Biological Activity Key Findings
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea Urea, furan, hydroxypropyl, o-tolyl Not reported Hypothesized enhanced solubility due to hydroxyl group; requires validation
1-(2-Furo-yl)-3-(o-tol-yl)thio-urea Thiourea, furan, o-tolyl Not reported Crystal structure resolved; reduced hydrogen-bonding capacity vs. urea
Compound III (Chloroethylnitrosourea) Nitrosourea, chloroethyl, hydroxyethyl Antitumor (DNA cross-linking) Substituent position critical for cross-linking efficacy
Thiazolidinone derivative 14 Naphthofuran, pyrazole, thiazolidinone Antimicrobial Broad-spectrum activity against bacteria and fungi

Biological Activity

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves the reaction of furan-2-carbaldehyde with a suitable amine, followed by reaction with an isocyanate. Common solvents used in this process include dichloromethane and ethanol, often under reflux conditions or at room temperature.

Antimicrobial Properties

Research indicates that 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The compound's mechanism involves interaction with bacterial cell membranes, leading to disruption and cell death .

Table 1: Antimicrobial Activity of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli50 µg/mLBactericidal
Staphylococcus aureus30 µg/mLBactericidal
Salmonella typhi40 µg/mLBacteriostatic
Bacillus subtilisNo inhibition-

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways involved in cancer progression .

Table 2: Anticancer Activity of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HCT116 (Colon)18Inhibition of proliferation

The biological activity of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can be attributed to its structural features, which allow it to interact with various biological targets. The hydroxypropyl group is capable of forming hydrogen bonds with biomolecules, while the furan and tolyl groups facilitate hydrophobic interactions with proteins. This dual interaction mode enhances its efficacy against microbial and cancerous cells .

Case Studies

In a recent study, the compound was tested in vivo for its antimicrobial efficacy. Mice infected with E. coli were treated with varying doses of the compound. Results showed a significant reduction in bacterial load compared to untreated controls, supporting its potential as a therapeutic agent for bacterial infections .

Another case study focused on its anticancer properties, where it was administered to tumor-bearing mice. The treated group exhibited a marked decrease in tumor size and improved survival rates compared to controls, indicating promising results for further development as an anticancer drug .

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